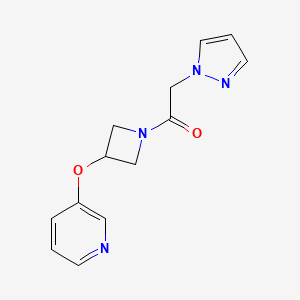
N-(3-amino-2,2-difluoropropyl)-4-nitrobenzene-1-sulfonamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-amino-2,2-difluoropropyl)-4-nitrobenzene-1-sulfonamide hydrochloride, commonly known as DNFB, is a sulfonamide derivative that has been widely used in scientific research for its unique chemical properties. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been extensively studied.
Scientific Research Applications
DNFB has been used in a variety of scientific research applications, including immunology, pharmacology, and toxicology. In immunology, DNFB is commonly used as a hapten to induce delayed-type hypersensitivity reactions in animals. In pharmacology, DNFB has been shown to have anti-inflammatory properties and has been used to study the mechanisms of inflammation. In toxicology, DNFB has been used as a model compound to study the toxicity of sulfonamide derivatives.
Mechanism Of Action
The mechanism of action of DNFB is not fully understood, but it is believed to involve the activation of T cells and the subsequent release of pro-inflammatory cytokines. DNFB is also thought to induce oxidative stress and activate the nuclear factor kappa B (NF-κB) pathway, leading to the production of inflammatory mediators.
Biochemical and Physiological Effects
DNFB has been shown to have a variety of biochemical and physiological effects, including the induction of delayed-type hypersensitivity reactions, the inhibition of prostaglandin synthesis, and the activation of the NF-κB pathway. DNFB has also been shown to induce oxidative stress and DNA damage in cells.
Advantages And Limitations For Lab Experiments
One of the main advantages of using DNFB in lab experiments is its ability to induce delayed-type hypersensitivity reactions in animals, making it a useful tool for studying the immune system. However, DNFB is also known to be toxic and can cause skin irritation and other adverse effects in animals. Additionally, the use of DNFB in humans is restricted due to its potential toxicity.
Future Directions
There are several future directions for research involving DNFB, including the development of new derivatives with improved properties, the investigation of its potential as a therapeutic agent for inflammatory diseases, and the study of its effects on the microbiome. Additionally, further research is needed to fully understand the mechanism of action of DNFB and its potential for use in clinical settings.
Conclusion
In conclusion, DNFB is a sulfonamide derivative that has been extensively studied for its unique chemical properties and its applications in scientific research. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have all been discussed in this paper. While there is still much to learn about DNFB, it is clear that it has the potential to be a valuable tool for studying the immune system and developing new therapies for inflammatory diseases.
Synthesis Methods
The synthesis of DNFB involves the reaction of 4-nitrobenzene-1-sulfonyl chloride with 3-amino-2,2-difluoropropylamine in the presence of a base. The resulting product is then purified by recrystallization to obtain DNFB as a white crystalline powder.
properties
IUPAC Name |
N-(3-amino-2,2-difluoropropyl)-4-nitrobenzenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2N3O4S.ClH/c10-9(11,5-12)6-13-19(17,18)8-3-1-7(2-4-8)14(15)16;/h1-4,13H,5-6,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNWOLWVIXUYSLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NCC(CN)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClF2N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-amino-2,2-difluoropropyl)-4-nitrobenzene-1-sulfonamide hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Fluorophenyl)-1-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]ethanone](/img/structure/B2422950.png)

![2-Chloro-N-(cyclohexylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2422954.png)
![ethyl 2-(1,6,7-trimethyl-2,4-dioxo-3-pentyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2422955.png)
![methyl 3-{3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}benzoate](/img/structure/B2422956.png)
![2-{4-[1-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide](/img/no-structure.png)
![3-methoxy-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B2422958.png)


![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,3-thiazole-4-carboxamide](/img/structure/B2422962.png)
![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-(methylthio)benzamide](/img/structure/B2422963.png)
![1-(4-Hydroxy-3,5-dimethylphenyl)-2-[(4-methylphenyl)sulfonyl]-1-ethanone](/img/structure/B2422966.png)
![2-(azepan-1-yl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2422967.png)
![N-(2,4-dimethoxyphenyl)-2-(7-(4-methylbenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)acetamide](/img/structure/B2422971.png)